molecular formula C11H9N3O2 B6385463 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-20-2

5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385463
CAS RN: 1111113-20-2
M. Wt: 215.21 g/mol
InChI Key: BNHGOXOVHTXOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine (5-ACPH-2-H) is a pyrimidine derivative that has been widely studied in the scientific community due to its potential applications in the fields of medicine and biochemistry. This compound is a white crystalline solid with a molecular weight of 265.21 g/mol and a melting point of 168-169°C. It is soluble in water and ethanol and is used in a variety of research applications.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine and thymine. This inhibition is thought to be due to the formation of a covalent bond between the 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% and the enzyme, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects
5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of thymidine and thymine. It has also been shown to inhibit the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA and RNA. In addition, 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in the replication of DNA.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a highly stable compound and is not easily degraded. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble and must be dissolved in ethanol or other solvents before use. In addition, it is not soluble in organic solvents and must be used in aqueous solutions.

Future Directions

The potential applications of 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% in the fields of medicine and biochemistry are vast. Future research should focus on further elucidating the mechanism of action of this compound and exploring its potential uses in the fields of drug development and cancer research. In addition, further research should focus on developing new synthesis methods for this compound and exploring its potential use in the synthesis of other biologically active compounds. Finally, further research should focus on exploring the potential use of 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% in the development of fluorescent probes for imaging and detection of cancer cells.

Synthesis Methods

5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of 3-aminocarbonylphenyl hydrazine and formamide in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 80°C for 4 hours. The reaction yields a product that is a white crystalline solid with a purity of 95%.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% has been studied extensively in the scientific community due to its potential applications in medicine and biochemistry. This compound has been used as a substrate in the synthesis of various biologically active compounds such as thymidine and thymine. It has also been used in the synthesis of DNA and RNA oligonucleotides and as a building block in peptide synthesis. In addition, 5-(3-Aminocarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of fluorescent probes for imaging and detection of cancer cells.

properties

IUPAC Name

3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10(15)8-3-1-2-7(4-8)9-5-13-11(16)14-6-9/h1-6H,(H2,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHGOXOVHTXOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686814
Record name 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide

CAS RN

1111113-20-2
Record name 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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